3-Iodophenyl acetate
CAS No.: 42861-71-2
Cat. No.: VC2363821
Molecular Formula: C8H7IO2
Molecular Weight: 262.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42861-71-2 |
---|---|
Molecular Formula | C8H7IO2 |
Molecular Weight | 262.04 g/mol |
IUPAC Name | (3-iodophenyl) acetate |
Standard InChI | InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |
Standard InChI Key | LWGMUQGQHHKINA-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC(=CC=C1)I |
Canonical SMILES | CC(=O)OC1=CC(=CC=C1)I |
Introduction
Chemical Identity and Structure
Basic Identification
3-Iodophenyl acetate is an aromatic compound with the molecular formula C8H7IO2 . This compound belongs to the chemical class of aryl acetates, specifically halogenated phenyl acetates. It possesses a unique structure where an iodine atom is positioned at the meta (3-) position of the phenyl ring, while an acetate group (CH3COO-) is attached to the phenyl oxygen. The systematic IUPAC name for this compound is (3-iodophenyl) acetate, which accurately describes its molecular arrangement according to standard chemical nomenclature .
The identification of 3-iodophenyl acetate in chemical databases reveals some interesting discrepancies, particularly regarding its CAS registry number. PubChem lists the CAS number as 42861-71-2 , while other sources such as ChemSynthesis reference it as 61-71-2 . This inconsistency may result from different registration systems or database errors, highlighting the importance of cross-referencing multiple identifiers when working with specific chemical compounds. Additional synonyms for this compound include "acetic acid (3-iodophenyl) ester" and "(3-jodphenyl) acetat," which may appear in international literature and chemical catalogs .
The molecular structure of 3-iodophenyl acetate can be represented through various chemical notations that provide precise structural information. The compound's InChI (International Chemical Identifier) is recorded as InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 . This standardized notation encodes the complete structural information in a machine-readable format. Similarly, the SMILES notation (Simplified Molecular Input Line Entry System) for the compound is CC(=O)OC1=CC(=CC=C1)I , providing a linear representation of the molecular structure that can be interpreted by chemical software programs.
Structural Features and Characteristics
The key structural features of 3-iodophenyl acetate directly influence its chemical behavior and reactivity patterns. The phenyl ring forms the core structural element, providing aromatic character and stability to the molecule. The iodine atom at the meta position creates an electron-withdrawing effect due to its high electronegativity, though this effect is moderated by the distance from other functional groups in the meta arrangement. This positioning makes the carbon-iodine bond susceptible to various chemical transformations, particularly oxidative addition reactions with transition metal catalysts in coupling processes.
The acetate group attached to the phenyl oxygen represents a protected form of the phenol functional group. This ester linkage can undergo hydrolysis under appropriate conditions to regenerate the corresponding phenol (3-iodophenol), making it a useful protecting group in multi-step synthesis. The carbonyl group within the acetate functionality contributes to the compound's polarity and potential for hydrogen bonding as a hydrogen bond acceptor. These structural features collectively determine the compound's physical properties, solubility characteristics, and chemical reactivity profile.
Physical and Chemical Properties
Chemical Properties and Reactivity
The chemical properties and reactivity patterns of 3-iodophenyl acetate are primarily determined by its functional groups: the iodine substituent and the acetate moiety. The carbon-iodine bond represents a key reactive site in the molecule, particularly in organometallic reactions. Compared to other halogenated compounds, aryl iodides are generally more reactive in oxidative addition reactions with transition metals, making 3-iodophenyl acetate valuable in palladium-catalyzed cross-coupling reactions. The meta positioning of the iodine relative to the acetate group provides a specific substitution pattern that can influence regioselectivity in subsequent transformations.
The acetate group in 3-iodophenyl acetate exhibits typical ester reactivity, including susceptibility to hydrolysis under both acidic and basic conditions. Basic hydrolysis with aqueous sodium or potassium hydroxide would generate 3-iodophenol and acetate salt, while acidic hydrolysis would yield 3-iodophenol and acetic acid. This hydrolytic sensitivity must be considered when using the compound in multi-step syntheses where orthogonal protection strategies may be required. Transesterification reactions are also possible under appropriate conditions, potentially allowing for the exchange of the acetate group with other ester functionalities.
The reference to a specific publication in the Journal of Medicinal Chemistry (Vol. 48, p. 926, 2005) cited by ChemSynthesis suggests that this article may contain relevant synthetic information about 3-iodophenyl acetate or its utilization in chemical synthesis. This reference could provide more specific details on optimized reaction conditions, yields, and purification methods for researchers interested in preparing this compound for particular applications. The synthesis of structurally related compounds such as methyl 2-(3-iodophenyl)acetate, described in search result , may also offer methodological insights that could be adapted for the preparation of 3-iodophenyl acetate.
In industrial settings, the synthesis of 3-iodophenyl acetate would likely be optimized for efficiency, scalability, and cost-effectiveness. Considerations would include the selection of reagents that minimize waste generation, reaction conditions that allow for high conversion and selectivity, and purification methods that can be implemented on a larger scale. Process development would also need to address safety concerns associated with handling iodinated compounds and acetylating agents, particularly when working with larger quantities of these materials. The specific synthetic route chosen would depend on factors such as the availability and cost of starting materials, equipment requirements, and the intended application of the final product.
Applications and Uses
Role in Organic Synthesis
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 3-iodophenyl acetate and for monitoring reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing this compound, likely using reversed-phase conditions with a C18 column and a mobile phase consisting of acetonitrile/water or methanol/water gradients. UV detection would be suitable due to the aromatic system in the molecule, with optimal detection wavelengths in the range of 250-280 nm where aromatic compounds typically show strong absorption.
Gas Chromatography (GC) may also be applicable for analyzing 3-iodophenyl acetate, particularly given its relatively low melting point (38°C) which suggests potential volatility under GC conditions. A nonpolar stationary phase such as 5% phenyl-methylpolysiloxane would be appropriate, with temperature programming to optimize separation. Detection could be accomplished using Flame Ionization Detection (FID) for general analysis or Mass Spectrometry (GC-MS) for additional structural confirmation. The presence of the iodine atom would create a characteristic fragmentation pattern in GC-MS, facilitating identification.
Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reactions involving 3-iodophenyl acetate. Typical TLC systems would include silica gel plates developed with hexane/ethyl acetate mixtures or dichloromethane/methanol systems, depending on the specific application. Visualization could be accomplished using UV light (254 nm) due to the aromatic system, or with staining reagents such as phosphomolybdic acid or potassium permanganate, which are generally effective for visualizing aromatic compounds and esters. The Rf value of 3-iodophenyl acetate would depend on the specific solvent system used but would be expected to be intermediate between more polar phenolic compounds and less polar hydrocarbon aromatics.
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